

Spectroscopic Profile of Hibiscetin Heptamethyl Ether: A Technical Guide

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Compound of Interest

Compound Name: *Hibiscetin heptamethyl ether*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for **hibiscetin heptamethyl ether**, a naturally occurring polymethoxylated flavonoid. The information presented herein is intended to support research and development efforts in the fields of phytochemistry, medicinal chemistry, and drug discovery.

Chemical Structure and Properties

Hibiscetin heptamethyl ether, also known as 3,5,7,8,3',4',5'-heptamethoxyflavone, is a derivative of the flavonol hibiscetin, where all seven hydroxyl groups are replaced by methoxy groups. Its chemical structure is provided below:

IUPAC Name: 3,5,7,8-tetramethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one[1] Molecular Formula: C₂₂H₂₄O₉[1] Molecular Weight: 432.42 g/mol [1] CAS Number: 21634-52-6[1]

This compound has been reported to be isolated from plants of the *Murraya* genus, such as *Murraya exotica* L.[2]

Spectroscopic Data

The following tables summarize the available spectroscopic data for **hibiscetin heptamethyl ether**.

Mass Spectrometry

Mass spectrometry data is crucial for the confirmation of the molecular weight and for obtaining structural information through fragmentation analysis.

Table 1: Liquid Chromatography-Mass Spectrometry (LC-MS) Data[1]

Parameter	Value
Ionization Mode	Positive
Precursor Ion ($[M+H]^+$) m/z	433.149
Major Fragment Ions (MS^2) from $[M+H]^+$	
m/z 403.102203	(Relative Abundance: 100)
m/z 433.149414	(Relative Abundance: 96.22)
m/z 434.152863	(Relative Abundance: 19.02)
m/z 183.028595	(Relative Abundance: 18.48)
m/z 418.125244	(Relative Abundance: 18.36)

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Data[1]

Technique	Data Availability
GC-MS	A spectrum is available in the CD-323-0-0 database.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the detailed structural elucidation of organic molecules. While a ^{13}C NMR spectrum has been reported, the complete dataset is not publicly available.

Table 3: ^{13}C Nuclear Magnetic Resonance (NMR) Data[1]

Technique	Data Availability
¹³ C NMR	A spectrum is available, copyright of W. Robien, Inst. of Org. Chem., Univ. of Vienna.

Note: Detailed chemical shifts (δ) and coupling constants (J) for ¹H NMR and ¹³C NMR are not currently available in the public domain and would require access to the original research data or re-acquisition of the spectra.

Other Spectroscopic Data

Comprehensive FT-IR and UV-Vis spectroscopic data for **hibiscetin heptamethyl ether** are not readily available in the surveyed literature.

Experimental Protocols

Detailed experimental protocols for the acquisition of the above spectroscopic data are not explicitly provided in the publicly accessible databases. However, general methodologies for the spectroscopic analysis of flavonoids are well-established.

General Protocol for LC-MS Analysis of Flavonoids

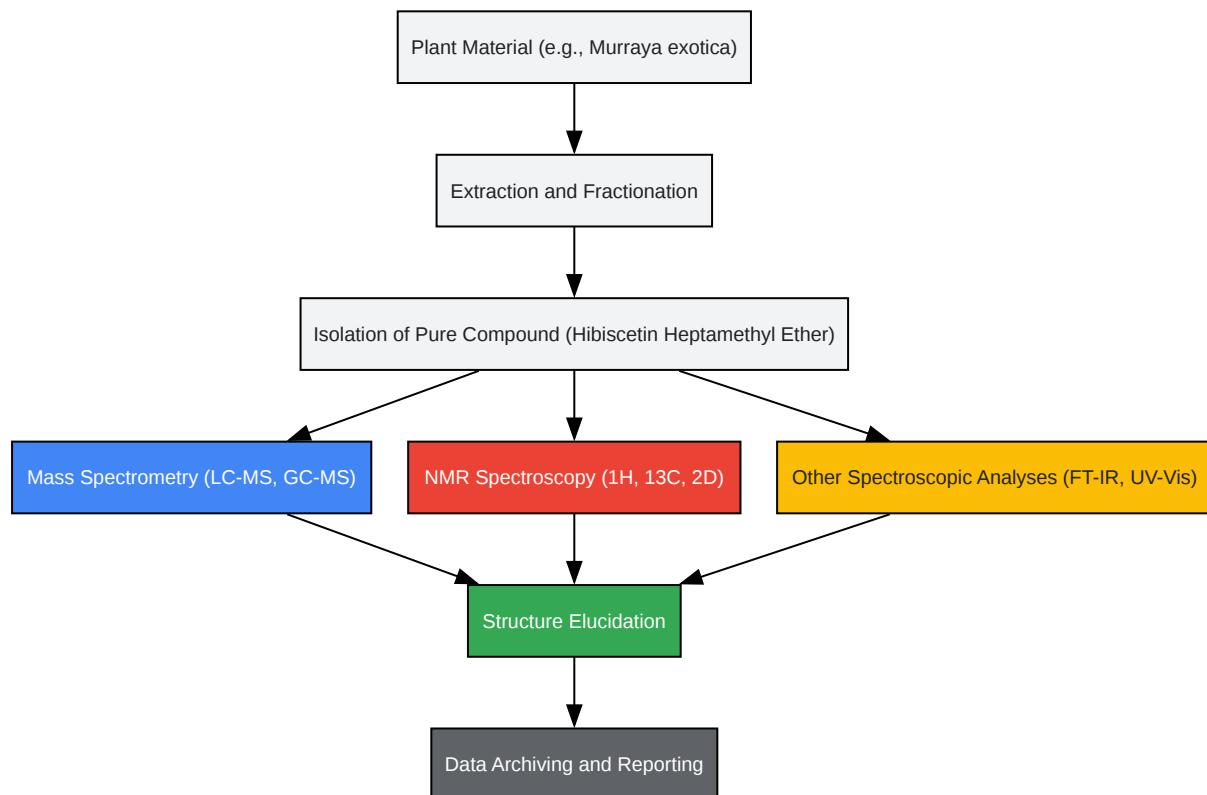
- Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).
- Chromatographic Separation: The sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system, typically equipped with a C18 reversed-phase column. A gradient elution with a mobile phase consisting of water (often with a formic acid or ammonium acetate additive) and an organic solvent (e.g., acetonitrile or methanol) is commonly used to separate the analyte.
- Mass Spectrometric Detection: The eluent from the chromatography column is introduced into the mass spectrometer. For flavonoids, electrospray ionization (ESI) is a common ionization technique. Data is acquired in both full scan mode to determine the parent ion mass and in tandem MS (MS/MS) mode to obtain fragmentation patterns for structural elucidation.

General Protocol for NMR Spectroscopy of Flavonoids

- Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or MeOD) in an NMR tube.
- Data Acquisition: ^1H NMR, ^{13}C NMR, and various 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer.
- Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like **hibiscetin heptamethyl ether**.

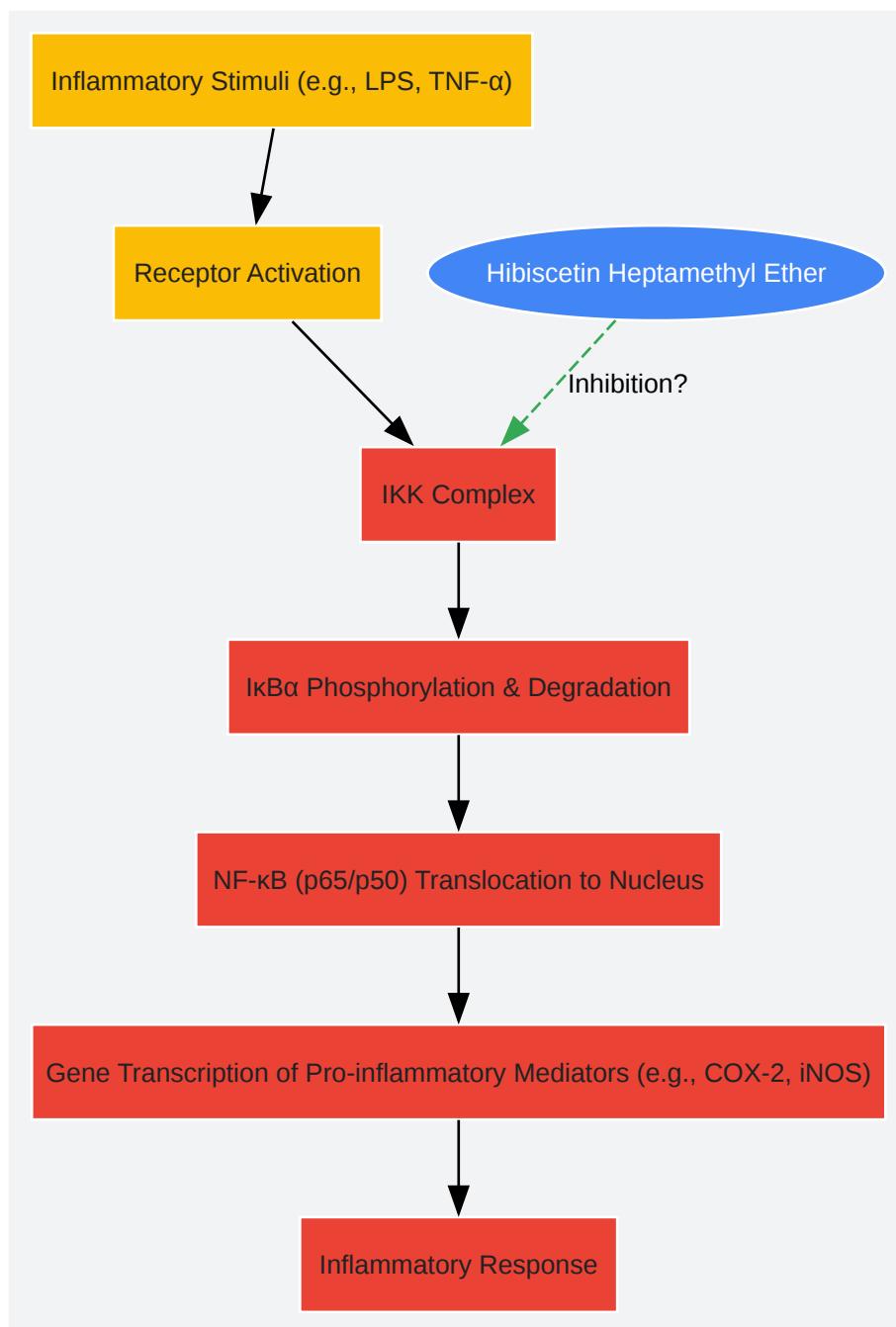


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Caption: Workflow for Natural Product Characterization.

Potential Signaling Pathway Involvement

While specific signaling pathways involving **hibiscetin heptamethyl ether** are not yet elucidated, polymethoxylated flavonoids are known to exhibit a range of biological activities, including anti-inflammatory and anti-cancer effects. A hypothetical signaling pathway that could be investigated for this class of compounds is the NF-κB signaling pathway, which is a key regulator of inflammation.



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Caption: Hypothetical Inhibition of NF-κB Pathway.

This guide serves as a repository of the currently available spectroscopic information for **hibiscetin heptamethyl ether**. Further research is warranted to obtain a complete

spectroscopic profile and to explore its biological activities and potential therapeutic applications.

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References

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